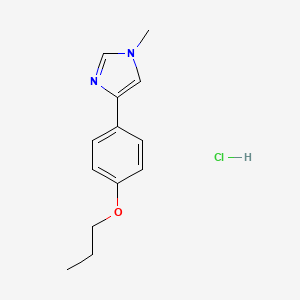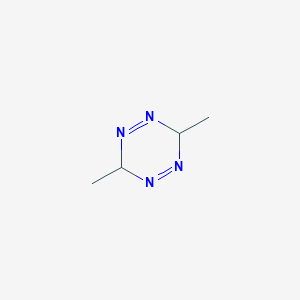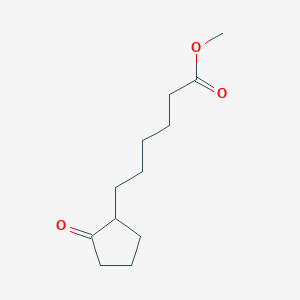
Methyl 6-(2-oxocyclopentyl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2-oxocyclopentyl)hexanoate is an organic compound with the molecular formula C12H20O3. It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an oxygen atom bonded to an alkyl group. This compound is notable for its unique structure, which includes a cyclopentyl ring with a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-oxocyclopentyl)hexanoate typically involves esterification reactions. One common method is the reaction between 6-(2-oxocyclopentyl)hexanoic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(2-oxocyclopentyl)hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 6-(2-oxocyclopentyl)hexanoic acid and methanol.
Reduction: The ketone group in the cyclopentyl ring can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Hydrolysis: 6-(2-oxocyclopentyl)hexanoic acid and methanol.
Reduction: 6-(2-hydroxycyclopentyl)hexanoate.
Oxidation: Various carboxylic acids and oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-(2-oxocyclopentyl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-(2-oxocyclopentyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functional groups play a crucial role in its reactivity and interactions. The compound may undergo hydrolysis or reduction within biological systems, leading to the formation of active metabolites that exert specific effects.
Comparación Con Compuestos Similares
Methyl 6-(2-oxocyclopentyl)hexanoate can be compared with other esters and ketones:
Methyl hexanoate: Similar ester structure but lacks the cyclopentyl ring and ketone group.
Methyl 6-oxohexanoate: Contains a ketone group but lacks the cyclopentyl ring.
Cyclopentyl methyl ketone: Contains a cyclopentyl ring and ketone group but lacks the ester functionality.
The uniqueness of this compound lies in its combined ester and ketone functionalities, along with the cyclopentyl ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
40649-50-1 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
methyl 6-(2-oxocyclopentyl)hexanoate |
InChI |
InChI=1S/C12H20O3/c1-15-12(14)9-4-2-3-6-10-7-5-8-11(10)13/h10H,2-9H2,1H3 |
Clave InChI |
TXFVHXFIYJCILO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCC1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
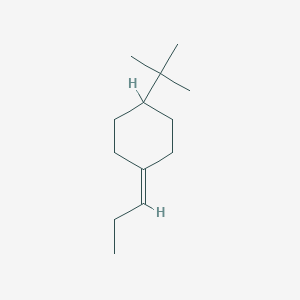
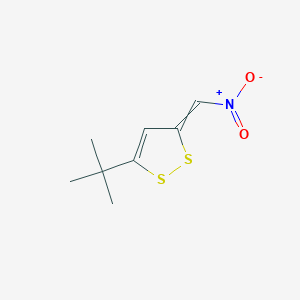

![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
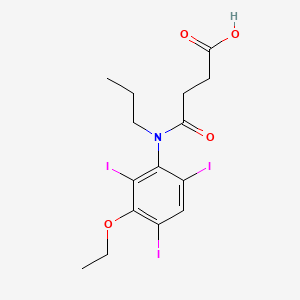
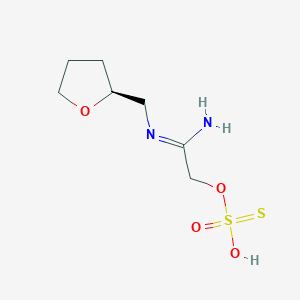
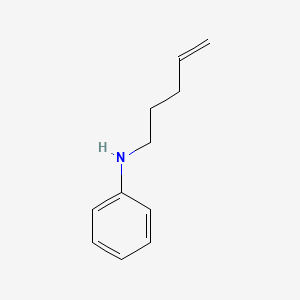
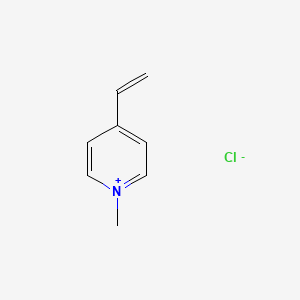
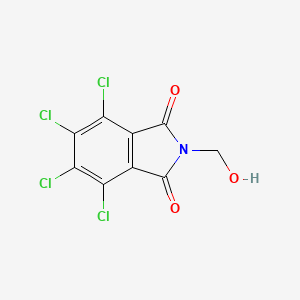
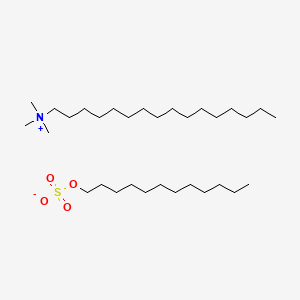
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
